Cas no 2229148-04-1 (2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid)

2-(2-Methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane ring fused to a substituted phenyl group with methoxy and nitro functional groups. Its unique structure, combining aromatic and strained aliphatic components, makes it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic transformations. The cyclopropane ring contributes to steric and electronic effects, enabling selective modifications. This compound is characterized by high purity and stability, ensuring consistent performance in complex synthetic pathways. Its versatility and well-defined reactivity profile make it a useful building block in organic synthesis.
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid structure
2229148-04-1 structure
Product name:2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
CAS No:2229148-04-1
MF:C11H11NO5
Molecular Weight:237.208743333817
CID:6338266
PubChem ID:165619374

2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
    • 2229148-04-1
    • EN300-1849010
    • インチ: 1S/C11H11NO5/c1-17-10-3-2-6(12(15)16)4-8(10)7-5-9(7)11(13)14/h2-4,7,9H,5H2,1H3,(H,13,14)
    • InChIKey: BGWDWWWKJSRWAA-UHFFFAOYSA-N
    • SMILES: OC(C1CC1C1C=C(C=CC=1OC)[N+](=O)[O-])=O

計算された属性

  • 精确分子量: 237.06372245g/mol
  • 同位素质量: 237.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 326
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.4Ų
  • XLogP3: 1.4

2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1849010-0.25g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
0.25g
$708.0 2023-09-19
Enamine
EN300-1849010-0.5g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
0.5g
$739.0 2023-09-19
Enamine
EN300-1849010-5.0g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
5g
$2858.0 2023-06-03
Enamine
EN300-1849010-1.0g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
1g
$986.0 2023-06-03
Enamine
EN300-1849010-0.05g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
0.05g
$647.0 2023-09-19
Enamine
EN300-1849010-2.5g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
2.5g
$1509.0 2023-09-19
Enamine
EN300-1849010-10g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
10g
$3315.0 2023-09-19
Enamine
EN300-1849010-1g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
1g
$770.0 2023-09-19
Enamine
EN300-1849010-0.1g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
0.1g
$678.0 2023-09-19
Enamine
EN300-1849010-10.0g
2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid
2229148-04-1
10g
$4236.0 2023-06-03

2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid 関連文献

2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acidに関する追加情報

Comprehensive Overview of 2-(2-Methoxy-5-Nitrophenyl)Cyclopropane-1-Carboxylic Acid (CAS No. 2229148-04-1)

2-(2-Methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 2229148-04-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a cyclopropane ring with a methoxy-nitrophenyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in modulating enzyme activity or as a precursor for small-molecule inhibitors.

The compound's nitro group and carboxylic acid functionality enable diverse chemical modifications, aligning with trends in fragment-based drug design (FBDD). Recent studies highlight its relevance in targeting inflammatory pathways, a hot topic given the rising global focus on chronic diseases. Its lipophilicity and hydrogen-bonding capacity also make it a candidate for optimizing blood-brain barrier permeability—a key challenge in CNS drug development.

From an industrial perspective, CAS 2229148-04-1 is synthesized via palladium-catalyzed cross-coupling or cyclopropanation reactions, methods frequently searched in AI-driven chemistry platforms. Environmental considerations are addressed through greener solvents like 2-methyl-THF, reflecting the industry's shift toward sustainable chemistry. Analytical characterization typically involves HPLC-MS and NMR, techniques central to quality control debates in online forums.

Emerging applications include its role in photoaffinity labeling probes for proteomics, a trending niche in chemical biology. Users often query its stability under acidic conditions or compatibility with amide coupling reagents—questions addressed by its robust performance in peptide conjugation. Regulatory databases confirm its non-hazardous status, ensuring compliance with global safety standards.

In material science, derivatives of 2-(2-methoxy-5-nitrophenyl)cyclopropane-1-carboxylic acid show promise in liquid crystal formulations, a sector experiencing growth due to demand for flexible electronics. Patent analyses reveal its use in OLED materials, correlating with surges in searches for "organic semiconductors." Its electron-withdrawing nitro group enhances charge transport properties, a feature leveraged in optoelectronic device research.

The compound's cLogP (~1.8) and TPSA (~75 Ų) values position it favorably in Lipinski's Rule of Five discussions, a frequent topic in computational chemistry communities. Suppliers often highlight its availability as a BOC-protected intermediate, catering to peptide synthesis workflows. Storage recommendations emphasize ambient temperature stability, reducing logistical costs—a practical concern for bulk purchasers.

Future directions may explore its metal-organic framework (MOF) integration, given the nitro group's coordination potential. As AI-assisted retrosynthesis tools gain traction, this compound's modular structure serves as an ideal case study for algorithm training datasets. With rigorous purity specifications (>98%), it meets the stringent requirements of high-throughput screening platforms, reinforcing its role in modern drug discovery pipelines.

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